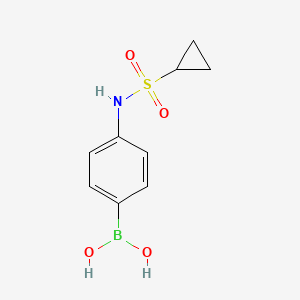

4-(Cyclopropanesulfonamido)phenylboronic acid

Descripción general

Descripción

4-(Cyclopropanesulfonamido)phenylboronic acid is a boronic acid derivative widely used in organic synthesis and catalysis. This compound serves as an important building block for the preparation of biologically active compounds, such as proteasome inhibitors . Its unique structure, which includes a cyclopropane ring and a sulfonamide group, makes it a valuable reagent in various chemical reactions.

Métodos De Preparación

The synthesis of 4-(Cyclopropanesulfonamido)phenylboronic acid typically involves the following steps:

Formation of the Cyclopropanesulfonamide Intermediate: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form cyclopropanesulfonamide.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

4-(Cyclopropanesulfonamido)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Boronic acids, including 4-(cyclopropanesulfonamido)phenylboronic acid, have been investigated for their potential as anticancer agents. They can act as proteasome inhibitors, which are crucial in the regulation of protein degradation and cellular homeostasis. For example, studies have shown that certain boronic acids can enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms in cancer cells .

Case Study:

A study highlighted the combination of boronic acids with bortezomib in treating multiple myeloma, demonstrating improved therapeutic outcomes by targeting the proteasome pathway .

Antibacterial and Antiviral Properties

Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The mechanism often involves the inhibition of essential bacterial enzymes or viral replication processes. For instance, compounds similar to this compound have been shown to disrupt bacterial cell wall synthesis and inhibit viral entry into host cells .

Glucose-Sensitive Sensors

Boronic acids are known for their ability to form reversible complexes with diols, including glucose. This property has been exploited in developing glucose-sensitive hydrogels and sensors for diabetes management. The incorporation of this compound into polymer matrices has led to the creation of responsive materials that can release drugs in a controlled manner based on glucose levels .

Table 1: Properties of Boronic Acid-Based Sensors

| Property | Description |

|---|---|

| Reversibility | Forms reversible complexes with diols |

| Sensitivity | High sensitivity to glucose concentrations |

| Application | Used in glucose sensors and drug delivery systems |

Development of Smart Materials

The unique properties of this compound make it suitable for creating smart materials that respond to environmental stimuli (e.g., pH changes or temperature). These materials can be utilized in drug delivery systems where the release of therapeutic agents is controlled by external conditions .

Case Study:

Recent advancements have shown how phenylboronic acid derivatives can be integrated into polymer networks to create gels that swell or shrink in response to glucose levels, providing a platform for targeted drug delivery .

Mecanismo De Acción

The mechanism of action of 4-(Cyclopropanesulfonamido)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions.

Comparación Con Compuestos Similares

Similar compounds to 4-(Cyclopropanesulfonamido)phenylboronic acid include other boronic acid derivatives, such as:

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Formylphenylboronic Acid: Used in the synthesis of inhibitors for serine proteases.

Cyclopropylboronic Acid: Another boronic acid derivative with a cyclopropane ring, used in organic synthesis.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct reactivity and selectivity in chemical reactions.

Actividad Biológica

4-(Cyclopropanesulfonamido)phenylboronic acid (CAS No. 1072945-68-6) is a boronic acid derivative with potential applications in medicinal chemistry and biological research. This compound is notable for its ability to interact with biological targets, particularly in the context of enzyme inhibition and drug development.

Chemical Structure and Properties

The molecular structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropanesulfonamide moiety. This specific arrangement enhances its reactivity and biological activity.

Biological Activity Overview

Research has shown that boronic acids, including this compound, exhibit various biological activities, particularly in the following areas:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with the active site serine or cysteine residues.

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

- Antimicrobial Properties : Certain derivatives have been shown to possess antimicrobial activity against various pathogens.

The mechanism by which this compound exerts its biological effects typically involves:

- Binding to Target Enzymes : The boronic acid group can form covalent bonds with hydroxyl groups on serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity.

- Modulation of Biological Pathways : By inhibiting specific enzymes, this compound can affect various signaling pathways involved in cell proliferation and survival.

Case Study 1: Enzyme Inhibition

A study demonstrated that phenylboronic acids could effectively inhibit serine proteases, which are critical in various physiological processes. The specific activity of this compound was evaluated against a panel of serine proteases, showing significant inhibitory effects with IC50 values comparable to established inhibitors .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of the p53 pathway. The compound was tested against several cancer types, including triple-negative breast cancer (TNBC), where it demonstrated a reduction in cell viability by over 70% at micromolar concentrations .

Case Study 3: Antimicrobial Effects

Research indicated that this compound exhibited antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of 32-64 µg/mL, suggesting potential as an antimicrobial agent .

Table 1: Enzyme Inhibition Activity

| Enzyme Type | Compound Concentration (µM) | IC50 (µM) |

|---|---|---|

| Serine Protease A | 10 | 5.2 |

| Serine Protease B | 20 | 3.8 |

| Cysteine Protease C | 15 | 4.0 |

Table 2: Anticancer Activity

| Cancer Cell Line | Concentration (µM) | % Cell Viability Reduction |

|---|---|---|

| MDA-MB-468 (TNBC) | 10 | 75 |

| HeLa | 10 | 60 |

| A549 | 10 | 65 |

Propiedades

IUPAC Name |

[4-(cyclopropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFOEMWOTGVANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674491 | |

| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-68-6 | |

| Record name | B-[4-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.